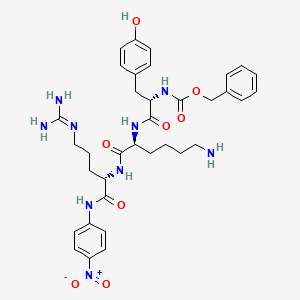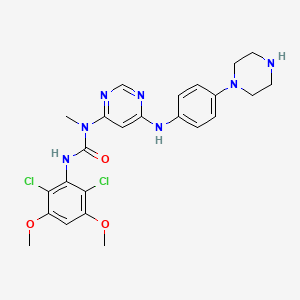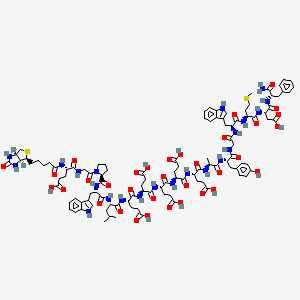
DPP1-IN-1 (hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen .
Industrielle Produktionsmethoden: Die industrielle Produktion von DPP1-IN-1 (Hydrat) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Abfall und Kosten zu minimieren. Dies beinhaltet häufig die Verwendung von automatisierten Reaktoren und Durchflussanlagen zur Steigerung der Effizienz .
Analyse Chemischer Reaktionen
Reaktionstypen: DPP1-IN-1 (Hydrat) durchläuft hauptsächlich Substitutionsreaktionen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, um seine inhibitorische Aktivität zu verbessern. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von DPP1-IN-1 (Hydrat) verwendet werden, sind organische Lösungsmittel wie Dimethylsulfoxid, Katalysatoren wie Palladium auf Kohlenstoff und Oxidationsmittel wie Wasserstoffperoxid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und unter inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit DPP1-IN-1 (Hydrat) entstehen, sind typischerweise Derivate mit verbesserter inhibitorischer Aktivität oder verbesserten pharmakokinetischen Eigenschaften. Diese Derivate werden häufig in verschiedenen biologischen Assays auf ihre Wirksamkeit getestet .
Wissenschaftliche Forschungsanwendungen
DPP1-IN-1 (Hydrat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Mechanismen der Enzyminhibition zu untersuchen und neue Inhibitoren mit verbesserten Eigenschaften zu entwickeln. In der Biologie wird es verwendet, um die Rolle von Dipeptidylpeptidase 1 in verschiedenen zellulären Prozessen zu untersuchen. In der Medizin wird es als potenzielles Therapeutikum für entzündliche Erkrankungen wie chronisch obstruktive Lungenerkrankung und Mukoviszidose untersucht. In der Industrie wird es bei der Entwicklung neuer Medikamente und als Werkzeug zur Untersuchung der Enzymfunktion eingesetzt .
Wirkmechanismus
DPP1-IN-1 (Hydrat) entfaltet seine Wirkung, indem es an die aktive Stelle von Dipeptidylpeptidase 1 bindet und so die Aktivierung von neutrophilen Serinproteasen verhindert. Diese Hemmung reduziert die Entzündungsreaktion, indem sie die Freisetzung von Proteasen blockiert, die zur Gewebeschädigung und Entzündung beitragen. Die molekularen Zielstrukturen von DPP1-IN-1 (Hydrat) umfassen neutrophile Elastase, Proteinase 3 und Cathepsin G, die alle durch Dipeptidylpeptidase 1 aktiviert werden .
Wirkmechanismus
DPP1-IN-1 (hydrate) exerts its effects by binding to the active site of dipeptidyl peptidase 1, thereby preventing the activation of neutrophil serine proteases. This inhibition reduces the inflammatory response by blocking the release of proteases that contribute to tissue damage and inflammation. The molecular targets of DPP1-IN-1 (hydrate) include neutrophil elastase, proteinase 3, and cathepsin G, which are all activated by dipeptidyl peptidase 1 .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den Verbindungen, die DPP1-IN-1 (Hydrat) ähneln, gehören andere Dipeptidylpeptidase 1-Inhibitoren wie Brensocatib und verschiedene Pyrrolidin-Amino-Nitril-Derivate .
Eindeutigkeit: DPP1-IN-1 (Hydrat) ist einzigartig in seiner hohen Potenz und Selektivität für Dipeptidylpeptidase 1. Es hat sich gezeigt, dass es eine gute Bioverfügbarkeit und pharmakokinetische Eigenschaften aufweist, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Therapeutikum macht .
Eigenschaften
Molekularformel |
C23H25FN4O5 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(2S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide;hydrate |
InChI |
InChI=1S/C23H23FN4O4.H2O/c1-28-19-11-15(5-6-20(19)32-23(28)30)14-3-4-16(18(24)10-14)9-17(12-25)27-22(29)21-13-26-7-2-8-31-21;/h3-6,10-11,17,21,26H,2,7-9,13H2,1H3,(H,27,29);1H2/t17-,21-;/m0./s1 |
InChI-Schlüssel |
JMILEXZIBSOORU-PVMVIUQGSA-N |
Isomerische SMILES |
CN1C2=C(C=CC(=C2)C3=CC(=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)F)OC1=O.O |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)C3=CC(=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)F)OC1=O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
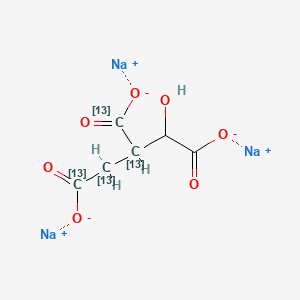
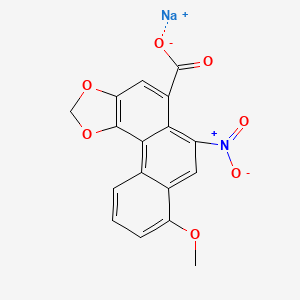
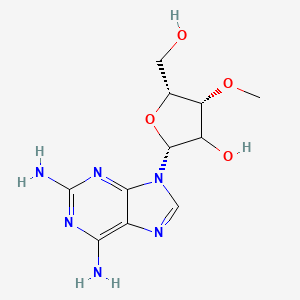
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)
